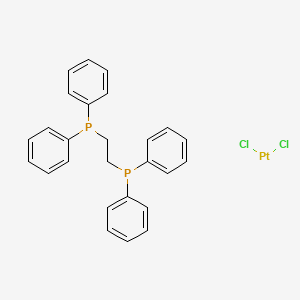

PtCl2(dppe)

Description

Significance in Organometallic Chemistry and Homogeneous Catalysis

The importance of [PtCl2(dppe)] stems from its utility as a precursor for a wide array of catalytically active platinum complexes. ontosight.ai These catalysts are instrumental in various organic reactions, including crucial industrial processes like hydrogenation, hydroformylation, and cross-coupling reactions. ontosight.ai The dppe ligand plays a critical role in stabilizing the platinum center and influencing the electronic and steric environment, which in turn dictates the catalytic activity and selectivity of the derived complexes. rsc.org

In the field of organometallic chemistry, [PtCl2(dppe)] serves as a versatile platform for studying ligand substitution reactions, where the chloride or dppe ligands can be replaced to generate new compounds with tailored properties. ontosight.aismolecule.com This reactivity allows for the systematic tuning of the catalyst's performance for specific applications. For instance, the substitution of the chloride ligands can lead to the formation of cationic complexes, which often exhibit enhanced electrophilicity and catalytic activity. smolecule.com Research has shown that chelating phosphines like dppe are effective ligands in various catalytic cycles, often leading to high yields. rsc.org

The complex and its derivatives are also pivotal in mechanistic studies, helping to elucidate the intricate steps involved in catalytic cycles. The stability of the Pt-P bond and the defined geometry of the complex provide a clear framework for understanding reaction pathways.

Ligand Architecture and Coordination Geometry of Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II)

The structural characteristics of [PtCl2(dppe)] are fundamental to its chemical behavior. The 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand is a bidentate chelating ligand, meaning it binds to the platinum center through its two phosphorus atoms. ontosight.ai This chelation forms a stable five-membered ring, a feature that significantly enhances the stability of the complex compared to those with monodentate phosphine (B1218219) ligands.

The platinum(II) center in [PtCl2(dppe)] possesses a d8 electron configuration, which strongly favors a square planar coordination geometry. ontosight.ai In this arrangement, the two phosphorus atoms of the dppe ligand and the two chloride ligands occupy the four coordination sites around the platinum ion. The cis-coordination of the dppe ligand is enforced by its bite angle, which is the P-Pt-P angle. This fixed geometry influences the reactivity of the complex, for example, by preventing or reducing certain reaction pathways like β-hydride elimination in some catalytic processes. rsc.org

Spectroscopic techniques and X-ray crystallography have been instrumental in confirming the structure of [PtCl2(dppe)]. ontosight.ai These studies provide precise data on bond lengths and angles, offering insights into the steric and electronic effects of the ligands. For instance, the Pt-P and Pt-Cl bond lengths are indicative of the strength of these bonds and the trans-influence of the opposing ligands.

| Property | Value |

| Chemical Formula | C26H24Cl2P2Pt |

| Molecular Weight | 664.4 g/mol |

| Appearance | Pale-yellow to yellow crystalline powder |

| Geometry | Square planar |

The interplay between the robust chelate ring of the dppe ligand and the square planar geometry of the platinum(II) center defines the reactivity and catalytic potential of [PtCl2(dppe)]. This well-understood structural framework allows for the rational design of new catalysts with improved performance for a variety of chemical transformations.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H24Cl2P2Pt |

|---|---|

Molecular Weight |

664.4 g/mol |

IUPAC Name |

dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |

InChI |

InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |

InChI Key |

UGVHWZLAQNPMGQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorobis 1,2 Bis Diphenylphosphino Ethane Platinum Ii Complexes

Direct Coordination Reactions

Direct coordination reactions involve the direct interaction of a platinum(II) source with the dppe ligand. This approach is straightforward and commonly employed for the synthesis of [PtCl2(dppe)].

Reaction of Platinum(II) Chloride Precursors with 1,2-Bis(diphenylphosphino)ethane (B154495)

A common and direct method for synthesizing [PtCl2(dppe)] involves the reaction of a platinum(II) chloride precursor with 1,2-bis(diphenylphosphino)ethane (dppe). smolecule.com A typical precursor for this reaction is platinum(II) chloride (PtCl2). The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758). smolecule.com

Reaction Scheme: PtCl₂ + dppe → [PtCl₂(dppe)] smolecule.com

This method offers a high-yield and clean route to the desired product. The resulting [PtCl2(dppe)] complex is typically a white, air-stable solid. up.ac.za

Reaction of K₂[PtCl₄] with 1,2-Bis(diphenylphosphino)ethane

Another widely utilized direct coordination method is the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with dppe. ontosight.aisjpas.com This reaction is often performed in a mixed solvent system, such as ethanol (B145695) and water, and may be refluxed to ensure completion. sjpas.com In this process, the dppe ligand displaces two of the chloride ligands from the tetrachloroplatinate(II) anion.

Reaction Scheme: K₂[PtCl₄] + dppe → [PtCl₂(dppe)] + 2 KCl

This method is advantageous due to the ready availability and water solubility of K₂[PtCl₄]. The product, [PtCl2(dppe)], precipitates from the reaction mixture and can be isolated by filtration. up.ac.zasjpas.com

Ligand Substitution Pathways

Ligand substitution reactions provide an alternative route to [PtCl2(dppe)] and its derivatives. These methods start with a pre-existing platinum complex and involve the displacement of one or more ligands by another.

Halide Exchange Reactions

Halide exchange reactions can be used to synthesize analogues of [PtCl2(dppe)]. For instance, starting from [PtCl2(dppe)], the corresponding dibromo or diiodo complexes can be prepared by treatment with an excess of bromide or iodide ions. rsc.orgpsu.edu These reactions are typically driven by the relative concentrations of the halide ions and the solubility of the resulting products. The reaction of cis-[PtCl2(dppe)] with tin(II) halides like SnBr₂ or SnI₂ can also result in halogen exchange to yield [PtBr₂(dppe)] or [PtI₂(dppe)]. researchgate.net

Reaction Data Table:

| Starting Complex | Reagent | Product | Reference |

| [PtCl₂(dppe)] | Excess Br⁻ | [PtBr₂(dppe)] | rsc.orgpsu.edu |

| [PtCl₂(dppe)] | Excess I⁻ | [PtI₂(dppe)] | rsc.orgpsu.edu |

| cis-[PtCl₂(dppe)] | SnBr₂ | [PtBr₂(dppe)] | researchgate.net |

| cis-[PtCl₂(dppe)] | SnI₂ | [PtI₂(dppe)] | researchgate.net |

Olefin Displacement Reactions from Platinum(II) Olefin Complexes

The synthesis of [PtCl2(dppe)] can also be achieved through olefin displacement from a platinum(II) olefin complex. A common starting material for this route is dichloro(cycloocta-1,5-diene)platinum(II), [PtCl₂(cod)]. psu.edu The weakly bound cyclooctadiene (cod) ligand is readily displaced by the strongly coordinating dppe ligand in a suitable solvent like dichloromethane. core.ac.uk This method is particularly useful when a more reactive platinum precursor is required.

Reaction Scheme: [PtCl₂(cod)] + dppe → [PtCl₂(dppe)] + cod psu.educore.ac.uk

This reaction proceeds smoothly under mild conditions and provides a high yield of the desired product. core.ac.uk

Summary of Synthetic Pathways:

| Synthesis Category | Specific Method | Starting Materials | Key Features |

| Direct Coordination | Reaction with PtCl₂ | PtCl₂, dppe | High yield, clean reaction. smolecule.com |

| Direct Coordination | Reaction with K₂[PtCl₄] | K₂[PtCl₄], dppe | Utilizes a water-soluble precursor. ontosight.aisjpas.com |

| Ligand Substitution | Halide Exchange | [PtCl₂(dppe)], Halide source | Forms dihalo-dppe-platinum(II) analogues. rsc.orgpsu.eduresearchgate.net |

| Ligand Substitution | Olefin Displacement | [PtCl₂(cod)], dppe | Mild conditions, high yield. psu.educore.ac.uk |

Reactivity and Reaction Mechanisms of Dichlorobis 1,2 Bis Diphenylphosphino Ethane Platinum Ii Complexes

Ligand Exchange and Substitution Reactions

The chloride ligands in [PtCl2(dppe)] are susceptible to substitution by a variety of other ligands. This reactivity allows for the synthesis of a wide range of platinum(II) complexes with tailored electronic and steric properties.

Substitution with Monodentate Phosphine (B1218219) Ligands

[PtCl2(dppe)] can undergo ligand exchange reactions with monodentate phosphine ligands. For instance, it can react with triphenylphosphine (B44618) to form [PtCl2(TPP)2]. smolecule.com The strong chelating nature of the dppe ligand often makes it remain coordinated while the more labile chloride ligands are replaced. However, the reaction dynamics can be complex. For example, the reaction of cis-[PtMe2L(SMe2)] (where L is a monodentate phosphine) with the bidentate phosphine ligand dppm resulted in the formation of [PtMe2(dppm)] alongside the bis-phosphine complex cis-[PtMe2L2]. researchgate.net This indicates that the reaction pathways can involve equilibria and the formation of multiple products depending on the specific reactants and conditions. researchgate.net

Exchange with Olefinic Ligands

The complex can participate in ligand exchange with olefins, leading to the formation of various platinum-olefin complexes. smolecule.com Electrophilic Pt(II) complexes, particularly those with diphosphine ligands like dppe, are effective in activating alkenes for intramolecular reactions. acs.org Cationic complexes such as [(dppe)Pt]2+ can initiate cation-olefin cyclization cascades by coordinating to an olefin. acs.orgnih.gov This process activates the alkene for intramolecular attack by a second alkene, forming a Pt(II)-alkyl intermediate. acs.org A key advantage of using Pt(II) complexes like [(dppe)Pt]2+ over analogous palladium complexes is their reduced tendency to cause problematic alkene isomerization during these reactions. acs.orgnih.gov

Reactions with Chalcogen-Containing Ligands (e.g., Tellurolates, Thiolates)

[PtCl2(dppe)] readily reacts with various chalcogen-containing ligands, leading to the substitution of its chloride ligands.

Tellurolates: The reaction of [PtCl2(dppe)] with sodium 3-methyl-2-pyridinetellurolate, NaTeC5H3(3-Me)N, results in a substitution reaction to form the complex Pt{TeC5H3(3-Me)N}(dppe)Cl. acs.org Similarly, reactions with other pyridyltellurolates can yield complexes of the type [Pt(Te−N)2(dppe)], where Te−N represents the tellurolate ligand. researchgate.net Research has also shown that reactions with sodium salts of aryl tellurolates (where aryl groups are Ph, Tol, or Mes) produce cis-configured mononuclear complexes when using the related dppm ligand. rsc.org

Thiolates: The reaction of [PtCl2(dppe)] with sodium pyridine-2-thiolate (B1254107) (Na(C5H4SN)) in a 1:2 molar ratio in ethanol (B145695) yields the mononuclear complex [Pt(S-C5H4SN)2(dppe)]. csic.es This reaction proceeds readily, with the chloride ions being displaced by the thiolate ligands. csic.es Similarly, complexes of the type [ML2(dppe)] (where L = 4–SC5H4N or 4–SC6H4OMe) have been synthesized by reacting [MCl2(dppe)] (M=Pt, Pd, Ni) with the corresponding thiol (like PhSH) in the presence of a base such as triethylamine. researchgate.net

Below is a table summarizing representative reactions of [PtCl2(dppe)] with chalcogen-containing ligands.

| Reactant 1 | Reactant 2 | Product | Reference |

| [PtCl2(dppe)] | NaTeC5H3(3-Me)N | Pt{TeC5H3(3-Me)N}(dppe)Cl | acs.org |

| [PtCl2(dppe)] | Na(C5H4SN) | [Pt(S-C5H4SN)2(dppe)] | csic.es |

| [PtCl2(dppe)] | 4-methoxybenzenethiol (HS) | [PtS2(dppe)] | researchgate.net |

Reactions with Nitrogen-Containing Ligands

[PtCl2(dppe)] exhibits reactivity towards nitrogen-containing ligands, often forming stable chelate structures. smolecule.com For example, it reacts with the potassium salt of 4,5-diphenyl-1,2,4-triazole-3-thione (LK), a ligand containing both nitrogen and sulfur donor atoms. This reaction produces a mixture of two isomers: an N,N-bonded isomer and an N,S-bonded isomer. researchgate.net The specific isomerism observed can depend on the reaction pathway. When trans-[PtL2] is reacted with dppe, a mixture of S,S-bonded and N,N-bonded isomers is formed. researchgate.netresearchgate.net

Reactions with Anionic Phosphido Ligands

The substitution of chloride in [PtCl2(dppe)] can be achieved using anionic phosphido ligands. A notable example is the reaction with the anionic phosphido complex [Mo(CO)5(PPhH)]−. ucl.ac.ukucl.ac.uk This reaction proceeds as a simple nucleophilic substitution at the platinum(II) center, displacing the chloride ions. ucl.ac.ukucl.ac.uk The major product isolated from this reaction is [Pt(μ-PPhH)2{Mo(CO)5}2(dppe)], a bimetallic complex where the phosphido ligands bridge the platinum and molybdenum centers. ucl.ac.ukacs.orgacs.org Analysis of this reaction has revealed the formation of several rotameric isomers in solution, which can be identified through detailed 31P{1H} NMR studies. ucl.ac.uk Another study showed that reacting [PtCl2(dppe)] with a lithium salt of a phosphido anion, [Mo(CO)4(PPhH)2][Li]2, resulted in nucleophilic attack at the platinum center, eliminating LiCl and forming the product [Pt(μ-PPh)2{Mo(CO)4}(dppe)]. ucl.ac.uk

Reactions with Diacylated Thiourea (B124793) Ligands

[PtCl2(dppe)] reacts with diacylated thiourea ligands, such as the diethyl-diacylthiourea ligand ((CH2CH2CONH)2CS), to form mixed ligand complexes. rsc.org Characterization of these complexes has shown that the diacylthiourea ligands coordinate to the platinum center in an S,N bidentate chelate fashion. rsc.org This coordination mode is considered unexpected but is consistently observed. rsc.org Further investigation into the coordination chemistry of symmetric diacylated thioureas ((RCONH)2CS where R = Me, Et, or Ph) with platinum(II) has revealed that these ligands can act as both mono- and dianionic ligands. rsc.org

Oxidative Addition Processes

Oxidative addition represents a fundamental reaction class for square planar d⁸ complexes like Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), [PtCl₂(dppe)]. In these processes, the platinum(II) center undergoes oxidation to platinum(IV) upon the addition of a substrate, which cleaves and adds to the metal center.

The reaction of platinum(II) complexes containing the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand with organotellurium compounds, particularly ditellurides (R₂Te₂), has been a subject of detailed investigation. While direct oxidative addition of a ditelluride to [PtCl₂(dppe)] is not the primary pathway due to the stability of the Pt(II) center, related reactions provide significant insight into the reactivity of the Pt(dppe) moiety.

A key reaction involves the substitution of chloride ligands followed by potential oxidative processes. For instance, the reaction of [PtCl₂(dppe)] with the sodium salt of a pyridyl tellurolate, NaTeC₅H₃(3-Me)N, leads to the formation of a substitution product, [PtCl{TeC₅H₃(3-Me)N}(dppe)]. acs.orgrsc.org This complex exists in equilibrium with its cationic form, [Pt{κ²-TeC₅H₃(3-Me)N}(dppe)]⁺, especially in polar solvents. rsc.org

More direct evidence of oxidative addition is observed with platinum(0) precursors stabilized by dppe. The treatment of [Pt(dppe)₂] with dipyridyl ditellurides results in a clean oxidative addition to yield the platinum(II) complex [Pt{2-Te-C₅H₃(3-R)N}₂(dppe)], where R can be H or Me. acs.orgfigshare.com This demonstrates the facility of the Te-Te bond cleavage by the electron-rich Pt(0) center.

In related systems using different phosphine ligands, studies have shown that the oxidative addition of aryl and alkyl ditellurides (R₂Te₂) to Pt(0) centers can lead to competitive cleavage of either the Te-Te or the C-Te bond. oulu.fi For example, reacting Ph₂Te₂ or Th₂Te₂ (Th = 2-thienyl) with a Pt(0) source can produce a mixture of [Pt(TeR)₂(dppn)] and [Pt(TeR)(R)(dppn)] (where dppn is 1,2-bis(diphenylphosphino)naphthalene). oulu.fi The product distribution is influenced by reaction temperature and the stoichiometry of the reactants. oulu.fi The chemistry observed with dppe is generally more straightforward, often leading to the mononuclear product from Te-Te cleavage, which is attributed to the formation of a stable, strainless five-membered chelate ring. rsc.org

Table 1: Products from Reactions of Pt(dppe) Complexes with Tellurium Reagents

| Platinum Precursor | Tellurium Reagent | Product | Reference |

| [Pt(dppe)₂] | Dipyridyl ditellurides | [Pt{2-Te-C₅H₃(3-R)N}₂(dppe)] (R=H, Me) | acs.org, figshare.com |

| [PtCl₂(dppe)] | NaTeC₅H₃(3-Me)N | [PtCl{TeC₅H₃(3-Me)N}(dppe)] | acs.org, rsc.org |

The reactivity of [PtCl₂(dppe)] extends to oxidative addition reactions with hydrogermanes. A notable example is the reaction with an overcrowded trihydrogermane, TripGeH₃ (where Trip is 2,4,6-triisopropylphenyl). The reaction of [PtCl₂(dppe)] with TripGeH₃ in the presence of sodium borohydride (B1222165) (NaBH₄) affords a stable mononuclear platinum(II) germyl (B1233479) complex. figshare.com This process involves the formal oxidative addition of a Ge-H bond to the platinum center, facilitated by the reduction of the Pt(II) precursor.

Reductive Elimination Pathways

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial step in many catalytic cycles. In platinum chemistry, it typically involves the formation of a new bond between two ligands and a reduction of the metal's oxidation state, for example, from Pt(IV) to Pt(II).

Studies on the thermal decomposition of facial halogenotrimethylbis(tertiary phosphine)platinum(IV) complexes, fac-[PtX(Me)₃L₂], provide fundamental insights into this process. For many monodentate phosphine ligands (L), the reductive elimination of ethane (B1197151) is preceded by the dissociation of a phosphine ligand, forming a five-coordinate intermediate. rsc.org

However, when the chelating diphosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe) is used (L₂ = dppe), the mechanism changes significantly. The reductive elimination of ethane from the corresponding Pt(IV)-dppe complex proceeds without prior dissociation of the phosphine ligand. rsc.org This is due to the high chelate stability of the dppe ligand, which disfavors the formation of an intermediate where one phosphine arm has dissociated. The activation energy for ethane elimination in this case was found to be 69 kJ mol⁻¹, which is considerably lower than the estimated platinum-methyl bond energy, suggesting a concerted reductive elimination mechanism. rsc.org The transition state is proposed to resemble an ethane complex of platinum(II). rsc.org

Intermolecular Ligand Transfer Reactions

Intermolecular ligand transfer involves the movement of a ligand from one metal center to another. This process is fundamental in understanding disproportionation reactions and transmetalation events in catalysis.

While direct studies on phenyl ligand transfer between discrete [PtCl₂(dppe)] and analogous palladium complexes are specific, the principles can be understood from related systems. Ligand exchange reactions are known to occur with (dppe)MCl₂ (M = Pd, Pt) complexes. nih.gov

More generally, intermolecular phenyl ligand transfer has been established for mononuclear platinum(II) complexes. For example, the addition of a hydroxide (B78521) ion to a solution of PtI(Ph)(cod) (cod = 1,5-cyclooctadiene) induces an intermolecular phenyl ligand transfer to generate PtPh₂(cod). researchgate.net This reaction proceeds through a dinuclear intermediate with a bridging hydroxide ligand, which stabilizes the structure and facilitates the transfer of the phenyl group from one platinum center to the other. acs.org The formation of diaryl complexes from monoaryl precursors via this type of disproportionation is a key concept in the mechanism of some coupling reactions. acs.org The stability of the dppe chelate would influence the kinetics and feasibility of such transfers, likely requiring harsher conditions or specific reagents to promote the formation of the necessary bridged intermediates compared to complexes with more labile ligands like cod.

Reactions with Alkynes and Related Species

The reaction of [PtCl₂(dppe)] with terminal alkynes (RC≡CH) is a standard method for synthesizing platinum(II) alkynyl complexes. In these reactions, the chloride ligands are typically substituted by alkynyl groups.

The reaction of cis-[PtCl₂(dppe)] with various terminal alkynes in the presence of a base leads to the formation of cis-bis(alkynyl)platinum(II) complexes of the type cis-[Pt(C≡CR)₂(dppe)]. csic.es These substitution reactions are versatile, allowing for the introduction of a wide range of functionalized alkynyl ligands onto the platinum center. The resulting complexes have been characterized spectroscopically and by X-ray diffraction. csic.es A related complex, [Pt(C₂Ph)₂(dppe)], has been shown to react further with copper(I) salts to form heteronuclear platinum-copper complexes where the alkynyl ligands bridge the two metal centers. rsc.org

Table 2: Products from the Reaction of cis-[PtCl₂(dppe)] with Alkynes

| Alkyne Reactant | Product | Reference |

| Alkynes derived from N/S-propargylation | cis-[Pt(C≡CR)₂(dppe)] complexes | csic.es |

Formation of Diynyl Complexes

The reaction of dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), PtCl2(dppe), with terminal diynes presents a key method for the synthesis of platinum-diynyl complexes. Research has demonstrated that copper(I)-catalyzed reactions of cis-PtCl2(dppe) with buta-1,3-diyne lead to the formation of the corresponding diynyl complex, cis-Pt(C≡C-C≡CH)2(dppe). psu.eduresearchgate.netcapes.gov.brrsc.org This type of reaction is typically carried out in a solvent mixture such as dmf-diethylamine in the presence of a copper(I) iodide (CuI) catalyst, yielding the desired product in high yields. psu.edu The resulting yellow complexes can be purified by recrystallization from solvent systems like benzene-hexane. psu.edu

The structure and properties of these diynyl complexes have been confirmed through various analytical techniques. Single-crystal X-ray diffraction studies have been instrumental in confirming the solid-state structures. psu.eduresearchgate.netcapes.gov.brrsc.org Spectroscopic methods are also vital for characterization. For instance, the infrared (IR) spectrum of cis-Pt(C≡C-C≡CH)2(dppe) shows characteristic bands at approximately 3288 cm⁻¹ and 2147 cm⁻¹, which are assigned to the ≡C-H and C≡C stretching vibrations, respectively. psu.edu The ³¹P{¹H} NMR spectrum displays a singlet, consistent with the cis-geometry of the phosphine ligands. psu.edu

The reaction to form the diynyl complex can be represented as follows: cis-PtCl2(dppe) + 2 HC≡C-C≡CH --(CuI, Et2NH/DMF)--> cis-Pt(C≡C-C≡CH)2(dppe) + 2 Et2NH·HCl

Further reactivity studies on the synthesized diynyl complex, cis-Pt(C≡C-C≡CH)2(dppe), show that it can react with dicobalt octacarbonyl (Co2(CO)8) to form a bis-adduct where the cobalt carbonyl fragments coordinate to the outer C≡C triple bonds. researchgate.netcapes.gov.br Lithiation of the terminal alkyne groups with butyl lithium (LiBut) generates a dilithio derivative, which serves as a versatile intermediate for the synthesis of more complex structures, such as dimethyl or monosilyl derivatives. researchgate.netcapes.gov.br

Table 1: Spectroscopic Data for cis-Pt(C≡C-C≡CH)2(dppe)

| Spectroscopic Technique | Observed Values | Assignment | Reference |

| Infrared (IR) | 3288 cm⁻¹ | ν(≡C-H) | psu.edu |

| Infrared (IR) | 2147 cm⁻¹ | ν(C≡C) | psu.edu |

| ³¹P{¹H} NMR | Singlet | cis-phosphine ligands | psu.edu |

Nucleophilic Addition to Isocyanides Coordinated to Platinum(II)

The coordination of isocyanide (CNR) ligands to platinum(II) centers, such as in derivatives of PtCl2(dppe), activates the isocyanide carbon atom toward nucleophilic attack. This reactivity is a cornerstone for the synthesis of various carbene complexes. researchgate.netrsc.org Theoretical and experimental studies have elucidated the mechanisms of these nucleophilic addition reactions, particularly with N-nucleophiles like amines, imines, and hydrazones. researchgate.netmdpi.commdpi.comresearchgate.net

While direct studies on isocyanide complexes of PtCl2(dppe) are part of a broader investigation, detailed mechanistic work has been performed on analogous systems like cis-[PtCl2(C≡NXyl)(C≡NMe)] and cationic complexes such as cis-[Pt(C≡NCy)(2-pyz)(dppe)]+. researchgate.netmdpi.commdpi.comresearchgate.net These studies reveal that the mechanism of nucleophilic addition is typically a stepwise associative process, rather than a concerted one. researchgate.netmdpi.com The reaction sequence involves:

Attack of the nucleophile on the electrophilic isocyanide carbon atom.

Formation of an intermediate adduct.

Proton transfer, which can occur via deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen atom, to yield the final carbene product. researchgate.netmdpi.com

The activation energy for these nucleophilic addition reactions has been calculated using Density Functional Theory (DFT) and is generally found to be in the range of 19.8–22.4 kcal/mol for the systems studied. researchgate.netmdpi.com The nature of the nucleophile and the specific platinum complex can influence the precise energetic profile and the stability of intermediates. For instance, the reaction of bifunctional nucleophiles, such as pyridine-2(1H)-thione, with bis(isocyanide) complexes of platinum(II) can lead to C,S-cyclometalated diaminocarbene complexes. rscf.ru This proceeds through initial coordination of the sulfur atom to the platinum, followed by an intramolecular nucleophilic attack of the pyridine (B92270) nitrogen onto the coordinated isocyanide carbon. rscf.ru

The general reaction of a monofunctional N-nucleophile with a coordinated isocyanide can be depicted as: [L_nPt(CNR)] + H-Nu → [L_nPt{C(NHR)(Nu)}]

This transformation is a powerful method for generating acyclic diaminocarbene (ADC) complexes, which are valuable as ligands in catalysis and materials science. researchgate.netresearchgate.net

Formation of Cationic Platinum-Diphosphine Complexes

The chloride ligands in PtCl2(dppe) can be substituted or abstracted to form cationic platinum-diphosphine complexes. These reactions are typically achieved by reacting PtCl2(dppe) with other ligands or with halide abstracting agents. For example, reacting PtCl2(dppe) with an additional equivalent of the dppe ligand can lead to the formation of the cationic complex [Pt(dppe)2]Cl2. smolecule.comvjs.ac.vn

A common method for generating cationic species for catalytic applications involves the use of silver salts, such as silver perchlorate (B79767) (AgClO4) or silver hexafluoroantimonate (AgSbF6), to abstract the chloride ligands. rsc.orgresearchgate.net This creates a vacant coordination site on the platinum center, enhancing its electrophilicity and making it a more active catalyst for various transformations, such as the [3+2]-cycloaddition of ynones and vinyl ethers. rsc.org The reaction of [PdCl2(dppe)] with an equimolar amount of silver perchlorate results in the formation of a chloro-bridged binuclear complex, Pd2(μ-Cl)2(dppe)22, highlighting a potential pathway for related platinum systems. researchgate.net

The formation of cationic complexes can also be achieved through reactions with other metal-containing reagents. For example, the reaction of [PtCl2(dppe)] with the anionic molybdenum complex [Mo(CO)5(PPhH)]- results in the substitution of the chloride ligands to form a heterobimetallic complex, [Pt(μ-PPhH)2{Mo(CO)5}2(dppe)]. acs.org

Table 2: Examples of Reactions Leading to Cationic Platinum-Diphosphine Complexes

| Reactants | Product | Purpose/Observation | Reference |

| PtCl2(dppe) + dppe | [Pt(dppe)2]Cl2 | Formation of a bis(diphosphine) cationic complex. | smolecule.comvjs.ac.vn |

| PtCl2(dppe) + AgSbF6 | [PtCl(dppe)(solvent)]+ SbF6- | Generation of a catalytically active species. | rsc.org |

| PtCl2(dppe) + [Mo(CO)5(PPhH)]- | [Pt(μ-PPhH)2{Mo(CO)5}2(dppe)] | Synthesis of a heterobimetallic complex. | acs.org |

Cyclopropane (B1198618) Ring-Opening Reactions

Transition metal complexes, including those of platinum, are known to activate and promote the ring-opening of strained cyclopropane rings. wikipedia.org This typically occurs via oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. wikipedia.orgacs.org However, studies have shown that the reactivity of platinum complexes in these reactions is highly dependent on the specific ligands attached to the platinum center.

While platinum(II) complexes can catalyze the rearrangement of certain cyclopropanes, research indicates that PtCl2(dppe) itself is not reactive toward the C-C bond insertion of cyclopropane. pitt.eduharvard.edu For instance, experiments with 1,1,2,2-tetramethylcyclopropane (B1198135) showed that a related bis(dicyclohexylphosphino)ethane platinum(0) complex does react, but PtCl2(dppe) does not induce the formation of a platinacyclobutane. harvard.edu This lack of reactivity is not attributed to steric hindrance from the substituents on the cyclopropane. harvard.edu

The general mechanism for cyclopropane ring-opening by a platinum catalyst involves the initial coordination of the cyclopropane to the platinum center, followed by oxidative addition to form a four-membered platinacyclobutane. acs.org Subsequent reactions of this intermediate can lead to various rearranged products. The electronic properties of the platinum complex are crucial; more electrophilic or coordinatively unsaturated platinum species are generally more effective catalysts for these transformations. pitt.eduuwindsor.ca The inertness of PtCl2(dppe) in this context suggests that the platinum(II) center in this specific complex is not sufficiently reactive to facilitate the oxidative addition of the cyclopropane C-C bond under typical conditions.

Reactions with Organotin Compounds and Related Redistribution Reactions

The reactions of PtCl2(dppe) and related platinum(II) phosphine complexes with organotin compounds, such as organotin halides (RnSnX4-n), can proceed through several distinct pathways, including halogen exchange, insertion of tin(II) halides into the Pt-Cl bond, and redistribution reactions. researchgate.netuu.nl

Studies have shown that the reaction of cis-[PtCl2(dppe)] with tin(II) halides like SnBr2 or SnI2 typically results in a halogen exchange reaction, yielding the corresponding dihaloplatinum(II) complex, [PtX2(dppe)] (where X = Br, I), rather than an insertion product. researchgate.net

In contrast, reactions involving organotin(IV) chlorides can lead to the cleavage of Pt-Me bonds in dimethylplatinum(II) precursors containing dppe. For example, the reaction of [PtMe2(dppe)] with SnMe2Cl2 or SnPh3Cl selectively cleaves one Pt-Me bond to afford the methylchloroplatinum(II) complex, [PtMeCl(dppe)]. researchgate.net These reactions are thought to proceed through a short-lived platinum(IV) intermediate formed by oxidative addition of the Sn-Cl bond, which is often too unstable to be detected. researchgate.net

Furthermore, PtCl2(dppe) can act as a catalyst or pre-catalyst in redistribution reactions of organotin compounds. For example, it has been shown to catalyze the Kocheshkov redistribution reaction of dialkyltin dichlorides (R2SnCl2) with tin tetrachloride (SnCl4) to produce monoalkyltin trichlorides (RSnCl3). uu.nl Mechanistic studies suggest a process involving two transmetallation steps. The pre-catalyst, cis-[PtCl2(dppe)], is proposed to react with SnCl4 to form a dinuclear adduct, [Pt(dppe)(μ-Cl)2SnCl4], which is an active species in the catalytic cycle. uu.nl When reacting Me2SnCl2 with SnCl4 in the presence of PtCl2(dppe), the quantitative formation of MeSnCl3 is observed, with PtCl2(dppe) being the only phosphorus species detected in solution at the end of the reaction. uu.nluu.nl

Table 3: Summary of Reactions of Pt-dppe Complexes with Organotin Compounds

| Platinum Complex | Organotin Reagent | Product(s) | Reaction Type | Reference |

| cis-[PtCl2(dppe)] | SnBr2 or SnI2 | cis-[PtBr2(dppe)] or cis-[PtI2(dppe)] | Halogen Exchange | researchgate.net |

| [PtMe2(dppe)] | SnMe2Cl2 or SnPh3Cl | [PtMeCl(dppe)] | Pt-Me Bond Cleavage | researchgate.net |

| cis-[PtCl2(dppe)] | Me2SnCl2 / SnCl4 | MeSnCl3 | Catalytic Redistribution | uu.nluu.nl |

| cis-[PtCl2(dppe)] | SnCl4 | [Pt(dppe)(μ-Cl)2SnCl4] | Adduct Formation | uu.nl |

Catalytic Applications of Dichlorobis 1,2 Bis Diphenylphosphino Ethane Platinum Ii and Derived Complexes

Homogeneous Catalysis

The [PtCl2(dppe)] complex and its derivatives are notable for their role in several types of homogeneous catalytic processes, where the catalyst is in the same phase as the reactants.

While palladium complexes are more ubiquitously employed, platinum catalysts, including those derived from [PtCl2(dppe)], are also utilized in carbon-carbon bond-forming cross-coupling reactions. researchgate.netsmolecule.com Platinum complexes are known to catalyze Suzuki-type coupling reactions between arylboronic acids and aryl halides. researchgate.net However, the strong chelation of the dppe ligand, which forms a stable five-membered ring with the metal center, can sometimes lead to lower catalytic activity compared to catalysts with monodentate ligands or diphosphines with larger bite angles. cmu.eduresearchgate.net For instance, in a palladium-catalyzed Suzuki coupling, catalytic activity was observed to increase with ligands that have a larger bite angle than dppe. cmu.edu

In a study of a three-component carboxylative coupling involving allylstannanes, allyl halides, and CO2, the [PtCl2(dppe)] catalyst did not yield the desired ester product, whereas catalysts with monodentate phosphine (B1218219) ligands were effective. sfasu.edu Nevertheless, the fundamental reactivity of platinum-dppe complexes towards steps involved in cross-coupling cycles has been established. In a study on the Kocheshkov redistribution reaction, which involves the activation of tin-carbon bonds similar to the transmetalation step in Stille coupling, [PtCl2(dppe)] was identified as a stable and active catalytic species. uu.nl

[PtCl2(dppe)] serves as a catalyst precursor in hydrogenation reactions. researchgate.netsmolecule.com The dppe ligand is known to form highly stable complexes, which can influence catalytic rates. In some systems, the use of dppe can result in slower reactions compared to monodentate phosphine ligands like triphenylphosphine (B44618), a phenomenon attributed to the strong chelating power of the diphosphine which can hinder the formation of catalytically active, coordinatively unsaturated species. researchgate.net

Platinum(II) complexes with similar chelating diphosphine ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), have been studied as active hydrogenation catalysts, underscoring the general utility of this class of compounds. sfasu.edu The choice of ligand, solvent, and reaction conditions is crucial for optimizing the catalytic activity of these platinum systems. sfasu.edu

Platinum-diphosphine systems, often derived from [PtCl2(dppe)] and promoted by a tin(II) chloride (SnCl2) co-catalyst, are effective for the hydroformylation of olefins. researchgate.netresearchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes. researchgate.net The PtCl2-diphosphine-SnCl2 system has been successfully applied to various substrates. researchgate.netingentaconnect.com

For example, in the hydroformylation of 1-octene (B94956) using a derivative of [PtCl2(dppe)], neutral platinum complexes were found to be active catalyst precursors, while related cationic complexes were less active. ingentaconnect.com The role of SnCl2 is multifaceted, believed to create a vacant coordination site for carbon monoxide, assist in the alkyl group migration step, and lower the energy barrier for hydrogenolysis. ingentaconnect.com In the hydroformylation of camphene, the PtCl2(diphosphine)/SnCl2 system exhibited exclusive regioselectivity for the linear aldehyde, although yields were modest. researchgate.net

| Substrate | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 1-Octene | [κ2P,S-(dppeS)Pt(CH3)(Cl)] / SnCl2 | Active catalyst precursor; corresponding cationic complexes were less active. | ingentaconnect.com |

| Camphene | PtCl2(diphosphine) / SnCl2 | Exclusive regioselectivity for the linear aldehyde; poor yield. | researchgate.net |

| (+)-R-Limonene | PtCl2-bisphosphine-SnCl2 | Diastereoselectivity is influenced by the chirality of the phosphine ligand. | researchgate.net |

Cascade and Cyclization Reactions

Cationic platinum complexes derived from [PtCl2(dppe)] are particularly effective in catalyzing complex cascade and cyclization reactions, which allow for the rapid construction of intricate molecular architectures from simple precursors.

Highly electrophilic, dicationic platinum systems are powerful catalysts for polyene cascade reactions that form polycyclic structures. A key example involves the use of the dicationic complex [Pt(dppe)][BF4]2, which can be generated in situ. smolecule.com This system, when used with a hydride abstractor, initiates a cascade cyclization of polyenes to yield polycyclic products in moderate to excellent yields. smolecule.com

The catalytic cycle relies on the high electrophilicity of the platinum dication to activate the polyene. A crucial step is the regeneration of the active catalyst from a monocationic platinum-hydride intermediate, which is formed after a β-hydride elimination event. The use of a hydride abstractor facilitates this regeneration, enabling the catalytic turnover. smolecule.com This methodology has been successfully applied to synthesize structures with up to four fused rings. smolecule.com

| Reactant Type | Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Polyenes | [Pt(dppe)][BF4]2 / Hydride Abstractor | Polycyclic Structures (up to 4 fused rings) | 45-90% | smolecule.com |

The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is an atom-economical method for synthesizing amines. Cationic platinum(II) complexes generated from [PtCl2(diphosphine)] precursors are effective catalysts for the intermolecular hydroamination of allenes and alkenes. uwindsor.ca

A typical catalytic system involves the reaction of a [PtCl2(P-P)] complex (where P-P is a diphosphine like dppe or dppf) with a silver salt such as silver triflate (AgOTf). uwindsor.ca The silver salt abstracts a chloride ligand, generating a highly reactive cationic platinum species. uwindsor.ca This electrophilic platinum center activates the allene (B1206475) or alkene towards nucleophilic attack by an amine. uwindsor.ca This methodology has been successfully used for the intermolecular hydroamination of monosubstituted allenes with secondary alkylamines, yielding allylic amines with high selectivity for the E-diastereomer. uwindsor.ca

The proposed mechanism involves the formation of a cationic platinum-allene complex, followed by nucleophilic attack of the amine. uwindsor.ca Subsequent proton transfer steps lead to the formation of the allylic amine product and regeneration of the active platinum catalyst. uwindsor.ca

| Substrate Type | Catalyst System | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Monosubstituted Allenes | (diphosphine)PtCl2 / AgOTf | Secondary Alkylamines | (E)-Allylic Amines | uwindsor.ca |

| Aminoalkenes | [{PtCl2(H2C=CH2)}2] / PPh3 | Intramolecular Amine | N-Heterocycles |

Cycloisomerisation of En-ynes and Polyenes

The cycloisomerisation of enynes, which are molecules containing both an alkene (en) and an alkyne (yne) functional group, is a powerful method for constructing cyclic and bicyclic molecular frameworks. Platinum catalysts, including PtCl2(dppe), have proven to be effective in promoting these transformations.

While simple platinum salts like platinum(II) chloride (PtCl2) are often used, the ligand environment of the platinum center can significantly influence the course and efficiency of the reaction. Research has shown that PtCl2 can catalyze the cycloisomerisation of 1,n-enynes to afford a variety of carbo- and heterocyclic structures. nih.govorganic-chemistry.org For instance, 1,6-enynes react in the presence of PtCl2 to yield carbocycles, a reaction believed to proceed through a cyclopropyl (B3062369) platinacarbene intermediate. nih.gov In some cases, the reaction pathway can be divergent, leading to different products depending on the reaction conditions and the specific structure of the enyne substrate. nih.gov

The cycloisomerisation of 1,8-enynes catalyzed by PtCl2 has been developed to produce bicyclic nitrogen-containing heterocycles through a 6-endo-dig cyclization followed by a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement. sci-hub.se This method provides access to tetrahydropyridine (B1245486) derivatives, which are common structural motifs in natural products and pharmaceuticals. sci-hub.se While specific studies focusing solely on PtCl2(dppe) for this particular transformation are less common in the provided results, the foundational work with PtCl2 establishes the potential for its dppe-ligated counterpart to be an active and potentially more selective catalyst in such reactions. The dppe ligand, being a bidentate phosphine, can modulate the electronic properties and steric environment of the platinum center, thereby influencing the catalytic activity and selectivity of the cycloisomerisation process.

| Catalyst System | Substrate Type | Key Transformation | Mechanistic Insight | Reference |

|---|---|---|---|---|

| PtCl2 | 1,6-Enynes | Formation of carbocycles | Involves a cyclopropyl platinacarbene intermediate | nih.gov |

| PtCl2 | 1,8-Enynes | Synthesis of bicyclic nitrogen-containing heterocycles | Proceeds via 6-endo-dig cyclization and whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement | sci-hub.se |

| PtCl2 or (PPh3)AuCl/AgSbF6 | Hydroxylated Enynes | Formation of bicyclo[3.1.0]hexan-3-one derivatives | Selective rearrangement | organic-chemistry.org |

Metal-Catalyzed Organic Synthesis

The Sonogashira-Hagihara reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgbyjus.com This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. wikipedia.orgbyjus.com While the primary catalyst is palladium-based, platinum complexes can also be involved, and the ligands associated with the metal play a crucial role.

Although palladium complexes like Pd(PPh3)4 and PdCl2(PPh3)2 are most commonly used, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are also employed to form complexes like PdCl2(dppe). libretexts.org The analogous platinum complex, PtCl2(dppe), can serve as a precursor in related catalytic systems. The general mechanism, though not fully elucidated, is understood to involve two independent catalytic cycles for palladium and copper. byjus.comlibretexts.org The palladium cycle includes the oxidative addition of the halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. libretexts.org

The role of PtCl2(dppe) in this context is primarily as a precursor to the active catalytic species. While palladium is the more common choice, the fundamental principles of ligand association and dissociation, as well as the electronic and steric effects of the dppe ligand, are transferable to the platinum system. The stability and solubility of complexes like PdCl2(dppe) make them advantageous starting materials for generating the active catalyst in situ. libretexts.org

The Kocheshkov redistribution reaction is a process that involves the exchange of organic and halide substituents between organotin compounds. Specifically, the redistribution between dialkyltin dichlorides (R2SnCl2) and tin tetrachloride (SnCl4) to produce monoalkyltin trichlorides (RSnCl3) can be effectively catalyzed by platinum(II) phosphine complexes. uu.nlresearchgate.net

Research has demonstrated that platinum(II) phosphine complexes are successful in catalyzing this reaction, leading to good yields of the desired monoalkyltin trichloride. uu.nl However, for alkyl groups that possess β-hydrogens, a significant side reaction is the formation of tin(II) chloride (SnCl2). uu.nl The choice of catalyst can influence the selectivity of this reaction. For instance, using cis-[PtCl2{P(C6H4X-p)3}2] catalysts with electron-donating substituents on the phosphine ligand can improve the selectivity. uu.nl

Kinetic studies on the redistribution of n-Bu2SnCl2 with SnCl4, using cis-[PtCl2(PPh3)2] as the catalyst, have revealed that the reaction is first-order in the concentration of the dialkyltin dichloride, zero-order in the concentration of tin tetrachloride, and half-order with respect to the catalyst concentration. uu.nl The proposed mechanism involves two transmetalation steps. The stability of the platinum alkyl intermediate, [Pt(R)L2][SnCl5], is a key factor that determines the formation of the SnCl2 and alkene side-products. uu.nl The pre-catalyst, cis-[PtCl2(PPh3)2], reacts with SnCl4 to form a dinuclear species, [Pt(PPh3)2(µ-Cl)2SnCl4)]. uu.nl While this specific study focused on a different phosphine ligand, the principles are applicable to PtCl2(dppe), where the dppe ligand would coordinate to the platinum center and influence the stability and reactivity of the catalytic intermediates.

| Reaction Type | Role of Platinum Complex | Key Findings | Reference |

|---|---|---|---|

| Sonogashira-Hagihara Coupling | Precursor to the active catalyst (analogous to PdCl2(dppe)) | Bidentate phosphine ligands like dppe are used to form stable catalyst precursors. | libretexts.org |

| Kocheshkov Redistribution | Catalyst for the redistribution of dialkyltin dichlorides with tin tetrachloride. | Platinum(II) phosphine complexes afford monoalkyltin trichlorides in good yields. The reaction kinetics are first-order in dialkyltin dichloride, zero-order in tin tetrachloride, and half-order in the catalyst. | uu.nl |

Oxidation Reactions

The oxidation of organic molecules, such as alcohols and alkenes, using molecular oxygen as the oxidant is an environmentally benign and desirable process. rutgers.edu Heterometallic complexes, which contain two or more different metal atoms, have emerged as promising catalysts for these transformations, potentially offering advantages over monometallic systems through cooperative effects. rutgers.edu

PtCl2(dppe) serves as a key starting material for the synthesis of such heterometallic catalysts. For example, sulfido-bridged trimetallic complexes of the general formula L2M(µ3-S)2{M'(N)R2}2, where M is platinum(II) or palladium(II) and M' is ruthenium(VI) or osmium(VI), have been prepared. rutgers.edu These complexes are synthesized from the reaction of square planar dichloro complexes like (dppe)PtCl2. rutgers.edu

These heterotrimetallic complexes have been shown to be catalysts for the oxidation of both alcohols and alkenes using molecular oxygen. rutgers.edu The rate and selectivity of these oxidation reactions are dependent on the nature of both the platinum group metal (M) and the other metal (M'). For instance, the osmium-containing complex (dppe)Pt(µ3-S)2{Os(N)(CH2SiMe3)2}2 is a much slower catalyst for alcohol oxidation compared to its ruthenium analogue, (dppe)Pt(µ3-S)2{Ru(N)Me2}2. rutgers.edu

In the oxidation of cyclohexene (B86901), the Ru-Pt complex Pt(dppe)(µ3-S)2{Ru(N)Me2}2 exhibits interesting selectivity. In the presence of dimethyl sulfide, it selectively produces cyclohexene oxide. However, in the absence of dimethyl sulfide, the reaction yields allylic oxidation products. rutgers.edu This highlights the intricate interplay between the components of the catalytic system in determining the reaction outcome. The overarching goal of this research is to develop selective oxidation catalysts that use molecular oxygen and produce only water as a byproduct. rutgers.edu

| Catalyst | Substrate | Oxidant | Product(s) | Key Observation | Reference |

|---|---|---|---|---|---|

| (dppe)Pt(µ3-S)2{Ru(N)Me2}2 | Alcohols | Molecular Oxygen | Oxidized alcohol products | Faster oxidation rate compared to the osmium analogue. | rutgers.edu |

| (dppe)Pt(µ3-S)2{Os(N)(CH2SiMe3)2}2 | Alcohols | Molecular Oxygen | Oxidized alcohol products | Slower oxidation rate. | rutgers.edu |

| Pt(dppe)(µ3-S)2{Ru(N)Me2}2 | Cyclohexene | Molecular Oxygen | Cyclohexene oxide | Selective formation in the presence of dimethyl sulfide. | rutgers.edu |

| Allylic oxidation products | Predominate in the absence of dimethyl sulfide. | rutgers.edu |

Compound Names

| Abbreviation/Systematic Name | Full Chemical Name |

|---|---|

| PtCl2(dppe) | Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II) |

| PtCl2 | Platinum(II) chloride |

| (PPh3)AuCl | Chloro(triphenylphosphine)gold(I) |

| AgSbF6 | Silver hexafluoroantimonate |

| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) |

| PdCl2(PPh3)2 | Dichlorobis(triphenylphosphine)palladium(II) |

| PdCl2(dppe) | Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II) |

| R2SnCl2 | Dialkyltin dichloride |

| SnCl4 | Tin tetrachloride |

| RSnCl3 | Monoalkyltin trichloride |

| SnCl2 | Tin(II) chloride |

| cis-[PtCl2{P(C6H4X-p)3}2] | cis-Dichlorobis(tri(p-substituted-phenyl)phosphine)platinum(II) |

| n-Bu2SnCl2 | Di-n-butyltin dichloride |

| cis-[PtCl2(PPh3)2] | cis-Dichlorobis(triphenylphosphine)platinum(II) |

| [Pt(R)L2][SnCl5] | Alkylbis(ligand)platinum(II) pentachlorostannate(IV) |

| [Pt(PPh3)2(µ-Cl)2SnCl4)] | Di-μ-chloro-bis(triphenylphosphine)platinum(II)tin(IV) tetrachloride |

| (dppe)Pt(µ3-S)2{Os(N)(CH2SiMe3)2}2 | (1,2-Bis(diphenylphosphino)ethane)di-μ3-sulfido-bis{nitridobis((trimethylsilyl)methyl)osmium(VI)}platinum(II) |

| (dppe)Pt(µ3-S)2{Ru(N)Me2}2 | (1,2-Bis(diphenylphosphino)ethane)di-μ3-sulfido-bis(dimethylnitridoruthenium(VI))platinum(II) |

| Cyclohexene | Cyclohexene |

| Dimethyl sulfide | Dimethyl sulfide |

| Cyclohexene oxide | 1,2-Epoxycyclohexane |

Spectroscopic and Structural Characterization Studies of Dichlorobis 1,2 Bis Diphenylphosphino Ethane Platinum Ii Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of PtCl2(dppe) in solution. By analyzing the spectra of different nuclei, including ¹H, ³¹P, and ¹⁹⁵Pt, detailed information about the ligand environment, coordination geometry, and dynamic processes can be obtained.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PtCl2(dppe) displays signals corresponding to the protons of the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand. The spectrum is typically characterized by complex multiplets in two main regions.

The aromatic region, usually found between 7.0 and 8.0 ppm, arises from the phenyl (C₆H₅) groups on the phosphorus atoms. Due to the complex spin-spin coupling between the numerous aromatic protons, this region often appears as a broad, overlapping set of multiplets.

The aliphatic region of the spectrum shows signals for the ethylene (B1197577) (-CH₂CH₂-) bridge of the dppe ligand. These methylene (B1212753) protons are diastereotopic, meaning they are chemically non-equivalent due to the chiral environment created by the chelating phosphine (B1218219) ligand. Consequently, they are expected to appear as a complex multiplet rather than a simple singlet. The precise chemical shifts and coupling patterns can be sensitive to the solvent and temperature. In some cases, variable temperature NMR studies can be employed to analyze the conformational dynamics of the chelate ring. The coupling of these protons to the ³¹P nuclei can further complicate the spectrum, leading to additional splitting.

Due to the complexity of the proton signals, especially in the aromatic region, detailed assignment often requires advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Ethylene (-CH₂CH₂-) | 2.0 - 3.0 | Multiplet |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is arguably the most informative NMR technique for characterizing PtCl2(dppe). The phosphorus nuclei are directly involved in the coordination to the platinum center, making their NMR parameters highly sensitive to the electronic and steric environment.

The ³¹P{¹H} NMR spectrum of cis-PtCl2(dppe) typically shows a single resonance, indicating that the two phosphorus atoms are chemically equivalent. This signal is flanked by satellite peaks due to coupling with the ¹⁹⁵Pt isotope, which has a natural abundance of 33.8% and a nuclear spin of I = ½. The observation of these satellites provides definitive evidence of P-Pt bond formation.

A reported ³¹P chemical shift for [PtCl₂(dppe)] is approximately 40.9 ppm. The magnitude of the one-bond platinum-phosphorus coupling constant, ¹J(Pt,P), is a crucial parameter. For [PtCl₂(dppe)], a ¹J(Pt,P) value of 3618 Hz has been reported. This large coupling constant is characteristic of a direct bond between phosphorus and platinum. In other dppe-platinum complexes, ¹J(Pt,P) values can range from approximately 1800 to over 4000 Hz, depending on the nature of the other ligands attached to the platinum center. The chemical shift is also a good indicator of chelation, with a marked downfield shift observed for dppe upon coordination. For instance, in a related chelated dppe complex, two distinct phosphorus signals were observed at 44.7 ppm and 43.3 ppm, with ¹J(Pt,P) coupling constants of 1953 Hz and 1814 Hz, respectively, highlighting the sensitivity of the phosphorus nucleus to its specific environment. rsc.org

Table 2: ³¹P NMR Spectroscopic Data for PtCl2(dppe) and Related Complexes

| Compound | Solvent | δ (ppm) | ¹J(Pt,P) (Hz) |

|---|---|---|---|

| [PtCl₂(dppe)] | - | 40.9 | 3618 |

| [Pt(bpy-H-κC)(Me)(dppe-κ²)] | CDCl₃ | 44.7, 43.3 | 1953, 1814 |

¹⁹⁵Pt NMR Spectroscopy

The ¹⁹⁵Pt NMR spectrum of PtCl2(dppe) is expected to show a triplet due to coupling with the two equivalent ³¹P nuclei of the chelating dppe ligand. The chemical shift value is indicative of a Pt(II) center coordinated to two phosphorus atoms and two chlorine atoms. While a specific chemical shift for PtCl2(dppe) is not available in the provided search results, the value can be influenced by factors such as the solvent and the presence of any impurities. The substitution of ligands has a significant impact on the ¹⁹⁵Pt chemical shift; for example, replacing chloride ligands with bromide ligands generally causes a shift to higher fields (more negative ppm values).

The one-bond platinum-phosphorus coupling constant, ¹J(Pt,P), observed in the ³¹P NMR spectrum can also be determined from the ¹⁹⁵Pt NMR spectrum, providing a consistent check of the spectral assignments.

Table 3: General Properties of the ¹⁹⁵Pt Nucleus for NMR Spectroscopy

| Property | Value |

|---|---|

| Nuclear Spin (I) | ½ |

| Natural Abundance | 33.8% |

| Chemical Shift Range | > 15,000 ppm |

| Reference Compound | Na₂[PtCl₆] in D₂O |

Application in Mechanistic Elucidation and Isomer Identification

NMR spectroscopy is a powerful tool for studying the solution behavior of PtCl2(dppe), including its role in chemical reactions and the identification of different isomeric forms.

For instance, ³¹P NMR can be used to monitor the progress of reactions involving PtCl2(dppe). Changes in the chemical shift and coupling constants of the phosphorus signals can indicate ligand substitution or changes in the coordination sphere of the platinum center. This is particularly useful in mechanistic studies of catalytic cycles where PtCl2(dppe) might be a precursor or an intermediate. In studies of Ni(dppe)Cl₂-catalyzed polymerizations, ³¹P NMR was instrumental in identifying the resting state of the catalyst, providing insights into the reaction mechanism. umich.edu A similar approach can be applied to reactions involving the platinum analogue.

NMR is also crucial for the identification of isomers. For example, if the dppe ligand were to bridge two platinum centers instead of chelating to one, the ³¹P NMR spectrum would be significantly different. Furthermore, in complexes with multiple ligands, cis and trans isomers can often be distinguished based on their distinct NMR parameters. The magnitude of the ¹J(Pt,P) coupling constant, for instance, is sensitive to the nature of the ligand trans to the phosphorus atom (the trans influence). 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of different nuclei, which is invaluable for distinguishing between different stereoisomers, as has been demonstrated in the study of other platinum complexes. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within the PtCl2(dppe) molecule. The vibrational modes of the complex are sensitive to the masses of the atoms, the bond strengths, and the molecular geometry.

Infrared (IR) Spectroscopy

The IR spectrum of PtCl2(dppe) exhibits vibrational bands associated with both the dppe ligand and the platinum-chlorine bonds. The spectrum can be divided into several regions:

C-H stretching region (3100-2850 cm⁻¹): This region contains bands due to the stretching vibrations of the C-H bonds in the phenyl and ethylene groups of the dppe ligand. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

Aromatic C=C stretching region (1600-1450 cm⁻¹): The phenyl rings of the dppe ligand give rise to characteristic absorption bands in this region due to the stretching of the carbon-carbon double bonds.

Fingerprint region (below 1400 cm⁻¹): This region contains a complex series of bands arising from various bending and stretching vibrations within the dppe ligand, as well as vibrations involving the platinum center.

Far-IR region (below 600 cm⁻¹): This region is particularly important for characterizing the coordination of the ligands to the platinum atom. It contains the stretching vibrations of the platinum-phosphorus (Pt-P) and platinum-chlorine (Pt-Cl) bonds.

For a cis-PtCl2(dppe) complex, which has C₂ᵥ symmetry, group theory predicts two IR-active Pt-Cl stretching vibrations: a symmetric stretch and an antisymmetric stretch. These are typically observed in the range of 360-280 cm⁻¹. The presence of two distinct bands in this region is a strong indication of a cis-geometry around the platinum center. In contrast, a trans-isomer would have a higher symmetry (D₂h), and only one Pt-Cl stretch would be IR-active. The Pt-P stretching vibrations are also found in the far-IR region, typically between 500 and 550 cm⁻¹.

Table 4: Characteristic IR Vibrational Frequencies for PtCl2(dppe) and Related Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Pt-P Stretch | 550 - 500 |

| Pt-Cl Stretch (cis) | 360 - 280 (two bands) |

X-ray Crystallography

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For PtCl2(dppe), it provides precise information on the metal's coordination environment, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of PtCl2(dppe) has revealed the existence of multiple polymorphic forms, which are different crystalline structures of the same compound. smolecule.com These studies are fundamental in determining the precise arrangement of atoms within the crystal lattice, including unit cell dimensions and space group symmetry. carleton.edumdpi.comnih.gov

Three distinct monoclinic polymorphs of PtCl2(dppe) have been characterized. smolecule.com These polymorphs exhibit variations in their crystal packing and the inclusion of solvent molecules within the crystal lattice, while the fundamental molecular geometry of the complex remains consistent. smolecule.com

Form I : Crystallizes in the P2₁/n space group and is solvent-free. smolecule.com

Form II : Adopts the P2₁/m space group and exists as a solvate with chloroform (B151607) and methylene chloride, with the complex molecule possessing mirror symmetry. smolecule.com

Form III : Belongs to the P2₁/c space group and contains two chloroform solvent molecules for each complex molecule in the asymmetric unit. smolecule.com

The ability to obtain high-quality single crystals is often the most challenging step in this analysis. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution, and from that, the atomic positions. carleton.edu

Determination of Coordination Geometry and Bonding Parameters

X-ray crystallographic studies confirm that the platinum(II) center in PtCl2(dppe) adopts a characteristic square-planar coordination geometry. smolecule.com The platinum atom is coordinated to two phosphorus atoms from the bidentate dppe ligand and two chlorine atoms. smolecule.com

The planarity of this coordination sphere is quantitatively described by the τ₄ descriptor, where a value approaching 0.00 indicates a perfect square-planar geometry. For the various polymorphic forms of PtCl2(dppe), the measured τ₄ values range from 0.0 to 0.05, confirming the ideal square-planar arrangement around each platinum atom. smolecule.com

Detailed analysis of the bonding parameters shows a high degree of consistency across the different polymorphs. smolecule.com The key bond lengths and angles are summarized in the table below.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Pt–P | 2.210(2) - 2.219(2) | |

| Pt–Cl | 2.358(2) - 2.366(3) | |

| P–Pt–P (bite angle) | ~85 |

Data compiled from available research findings. smolecule.comresearchgate.net

The Pt–P bond lengths show minimal variation, as do the Pt–Cl bond lengths, indicating a stable and well-defined primary coordination sphere. The bite angle of the dppe ligand, which is the P–Pt–P angle, is approximately 85°, a typical value for this chelating ligand forming a five-membered ring with the metal center. researchgate.netcmu.edu

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and can provide insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing coordination complexes, as it can transfer ions from solution into the gas phase with minimal fragmentation. uvic.canih.gov In the analysis of platinum complexes like PtCl2(dppe), ESI-MS can be used to confirm the molecular weight and identify species present in solution. nih.govuvic.ca

When analyzing PtCl2(dppe), which is a neutral complex, ions may be observed through the formation of adducts with cations (e.g., [M+H]⁺, [M+Na]⁺) in positive ion mode or anions in negative ion mode. uvic.ca The technique allows for the detection of the intact molecular species, providing confirmation of the compound's composition. The isotopic pattern of the signals is particularly informative due to the characteristic isotopic distributions of platinum and chlorine, which helps in the unambiguous assignment of the observed ions. uvic.ca

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol (B35011) or 3-nitrobenzyl alcohol, is bombarded with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.orgillinois.edu This process generates ions from the analyte that can be analyzed by the mass spectrometer.

FAB-MS is well-suited for involatile and thermally labile compounds, including many organometallic complexes. illinois.edu For complexes similar to PtCl2(dppe), such as [Pt(dppm)Cl₂], FAB-MS has been shown to produce a detectable molecular ion peak. The fragmentation patterns observed in the FAB spectrum can provide structural information. Common fragmentation pathways for such complexes involve the loss of ligands, such as the chloride or phosphine ligands, which can help in elucidating the connectivity of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. nih.gov

The UV-Vis spectrum of PtCl2(dppe) in solution exhibits absorption bands characteristic of both the ligands and the metal center. The spectrum is typically dominated by intense bands in the UV region, which are attributed to π → π* intraligand transitions within the phenyl rings of the dppe ligand. Weaker absorption bands at longer wavelengths are generally assigned to metal-centered d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. rsc.org

Theoretical and Computational Investigations of Dichlorobis 1,2 Bis Diphenylphosphino Ethane Platinum Ii Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of transition metal complexes like PtCl2(dppe). wikipedia.orgua.pt DFT methods allow for the accurate prediction of molecular geometries, reaction energetics, and various electronic parameters, offering a molecular-level understanding of the system's behavior. acs.orgscirp.org

Elucidation of Electronic Structure

The electronic structure of PtCl2(dppe) is central to its reactivity. DFT calculations are employed to determine the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many platinum(II) complexes, the HOMO is often characterized by a significant contribution from the metal d-orbitals, while the LUMO may be localized on the ligands. scirp.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that influences the complex's stability and electronic transitions. rsc.org

In related platinum(II) biphenyl (B1667301) complexes, the HOMO-LUMO gap can be systematically tuned by modifying the electronic properties of the ligands. rsc.org For PtCl2(dppe), the HOMO is expected to have substantial Pt(d) character mixed with contributions from the phosphine (B1218219) and chloride ligands. The LUMO is likely to be a combination of metal- and ligand-based orbitals. The precise energies and compositions can be determined through DFT calculations, providing a basis for understanding the electronic transitions observed in its absorption spectra.

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -5.80 | Pt(d) / P(p) |

| LUMO | -2.20 | Pt(d) / Cl(p) |

| HOMO-LUMO Gap | 3.60 eV |

Prediction of Reaction Energetics and Pathways

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving PtCl2(dppe), allowing for the prediction of reaction energetics and plausible reaction pathways. researchgate.netzacros.org By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. nih.govdyerga.org

For instance, in reactions analogous to those involving PtCl2(dppe), such as the nucleophilic addition to coordinated isocyanides, DFT has been used to elucidate the reaction mechanism. mdpi.comresearchgate.net These studies often reveal a stepwise associative mechanism with calculated activation energies that are in good agreement with experimental data. mdpi.commdpi.com The computational exploration of different pathways helps in identifying the most favorable reaction route, guiding experimental efforts to optimize reaction conditions. mdpi.com

Analysis of Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge transfer within a molecule. uni-muenchen.dewisc.edu In PtCl2(dppe), NBO analysis can quantify the donor-acceptor interactions between the platinum center and the dppe and chloride ligands. This method provides insights into the nature of the coordinate bonds, including σ-donation from the phosphorus atoms of dppe to the platinum and potential π-backbonding from the metal to the ligands.

The analysis of charge distribution reveals the extent of charge transfer from the ligands to the metal. In related Pt(II) complexes, NBO analysis has shown significant ligand-to-metal charge transfer. researchgate.net The calculated second-order perturbation energies (E(2)) from NBO analysis quantify the strength of these donor-acceptor interactions, providing a detailed picture of the electronic delocalization and stability of the complex. scienceacademique.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(P) | LP(Pt) | 25.5 |

| LP(Cl) | LP(Pt) | 15.2 |

| BD(Pt-P) | BD*(Pt-Cl) | 5.8 |

LP = Lone Pair, BD = Bonding Orbital, LP* = Lone Pair Antibonding, BD* = Antibonding Orbital

Structural Optimization and Geometry Prediction

A fundamental application of DFT is the optimization of molecular geometries. crystalsolutions.eu For PtCl2(dppe), DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These computationally optimized structures can be compared with experimental data obtained from X-ray crystallography to validate the chosen computational method. reddit.com

Studies on a range of platinum complexes have demonstrated that DFT methods, with appropriate functionals and basis sets, can reproduce experimental geometries with a high degree of fidelity. cornell.edunih.gov For PtCl2(dppe), the predicted square planar geometry around the platinum center, including the Pt-P and Pt-Cl bond lengths and the P-Pt-P bite angle of the dppe ligand, can be precisely calculated.

| Parameter | Experimental (X-ray) | DFT Calculated |

|---|---|---|

| Pt-P Bond Length (Å) | 2.23 | 2.25 |

| Pt-Cl Bond Length (Å) | 2.35 | 2.37 |

| P-Pt-P Bond Angle (°) | 85.5 | 85.4 |

| Cl-Pt-Cl Bond Angle (°) | 94.5 | 94.2 |

Mechanistic Modeling and Transition State Analysis

Understanding the reaction mechanisms of platinum complexes is crucial for their application in catalysis. Computational modeling provides a powerful means to investigate reaction pathways and identify key intermediates and transition states that are often difficult to observe experimentally.

Nucleophilic Addition to Metal-Bound Isocyanides

The nucleophilic addition to isocyanide ligands coordinated to a metal center is a significant reaction for the synthesis of carbene complexes. acs.org Theoretical studies on platinum(II) isocyanide complexes, including those with dppe ligands, have been conducted to elucidate the mechanism of this transformation. mdpi.commdpi.com

DFT calculations have shown that the reaction of a Pt(II)-isocyanide complex with a nucleophile, such as an amine, typically proceeds through a stepwise associative mechanism. mdpi.comresearchgate.net This mechanism involves the initial attack of the nucleophile on the isocyanide carbon atom, forming an intermediate. This is followed by proton transfer steps, which may be assisted by other molecules in the reaction mixture, to yield the final carbene product. The transition states for each step can be located and characterized, providing the activation barriers for the reaction. For a related cis-[Pt(C≡NCy)(2-pyz)(dppe)]+ complex, the calculated activation energy for the nucleophilic addition of an amine was found to be in the range of 19.8–22.4 kcal/mol. mdpi.com

Oxidative Addition Reaction Energetics

Oxidative addition (OA) is a fundamental reaction class in organometallic chemistry where the metal center's oxidation state and coordination number increase. For square-planar Pt(II) complexes, this process leads to an octahedral Pt(IV) species. The energetics of this reaction are critical for understanding catalytic cycles and reaction mechanisms.

Density Functional Theory (DFT) calculations have been instrumental in quantifying the energy barriers associated with these transformations. Studies on related Pt(II) complexes reveal that the oxidative addition of aryl and alkyl halides typically proceeds through a concerted, SN2-type mechanism. The energy barrier for this process is sensitive to both the steric bulk of the reactants and the nature of the solvent.

For instance, computational studies on the oxidative addition of iodobenzene (B50100) to a Pt(II) complex showed an activation barrier (ΔG‡) of 14.9 kcal·mol⁻¹ in benzene. chemrxiv.org Similarly, kinetic and computational investigations of the reaction between cycloplatinated(II) complexes and alkyl halides have provided detailed energetic data. The calculated enthalpy of activation (ΔH‡) for the oxidative addition of benzyl (B1604629) bromide and methyl iodide to a specific Pt(II) complex in acetone (B3395972) were found to be 41.2 and 36.1 kJ·mol⁻¹, respectively. acs.org This difference highlights the influence of the alkyl group's steric hindrance on the reaction rate, consistent with an SN2 pathway. acs.org The lower energy barrier for methyl iodide is also attributed to iodide being a better leaving group than bromide. acs.org

Table 1: Calculated Activation Energies for Oxidative Addition to Pt(II) Complexes

| Reactant 1 | Reactant 2 | Solvent | Activation Energy (ΔH‡) | Experimental Value (ΔH‡) |

| Cycloplatinated(II) Complex | Benzyl Bromide | Acetone | 41.2 kJ·mol⁻¹ | 45.9 kJ·mol⁻¹ |

| Cycloplatinated(II) Complex | Methyl Iodide | Acetone | 36.1 kJ·mol⁻¹ | 38.2 kJ·mol⁻¹ |

Data sourced from computational investigations on cycloplatinated(II) complexes. acs.org

The solvent also plays a crucial role. The calculated activation enthalpy for the reaction with benzyl bromide increased from 41.2 kJ·mol⁻¹ in acetone to 40.5 kJ mol⁻¹ in the less polar solvent toluene, a finding that aligns with the proposed polar SN2 transition state. acs.org

Ligand Transfer Mechanisms

Ligand transfer, or substitution, in square-planar d⁸ metal complexes like PtCl2(dppe) is a widely studied phenomenon. These reactions typically proceed via an associative mechanism, where the incoming ligand coordinates to the metal center to form a five-coordinate intermediate before the leaving group departs. libretexts.org Due to strong electronic factors, particularly the filled axial Pt dz² orbital, the formation of this higher-coordination intermediate can be limited. ksu.edu.sa

For chelating diphosphine ligands such as dppe, the mechanism can be more complex. The strong chelation of the dppe ligand generally imparts high stability to the complex. cmu.edu However, a proposed mechanism involves the dissociation of one of the phosphine arms of the dppe ligand. This opens a coordination site, allowing an incoming ligand to associate with the platinum center and facilitating the substitution or transfer reaction. cmu.edu

A specific example of ligand transfer is halogen exchange. Reactions of dihaloplatinum(II) complexes, including those with dppe, with tin(II) halides (SnX₂) can result in the exchange of the halide ligands on the platinum center. researchgate.net For example, reacting a PtCl₂(P₂) complex with SnBr₂ or SnI₂ can yield the corresponding [PtBr₂(P₂)] or [PtI₂(P₂)] species. researchgate.net

Another relevant concept is the metal-to-ligand charge transfer (MLCT). In supramolecular systems containing a PtCl₂ unit, photoexcitation can induce an MLCT, leading to a reactive excited state that can facilitate processes like covalent binding to other molecules. nih.gov

Advanced Computational Techniques

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions in three-dimensional space. wikipedia.org The technique is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.orgjussieu.fr Regions corresponding to non-covalent interactions are identified as low-density, low-gradient spikes. jussieu.fr